Product packaging for Dexmedetomidine-d4 L-Tartrate (d4-Major)(Cat. No.:)

Dexmedetomidine-d4 L-Tartrate (d4-Major)

Cat. No.: B15355026
M. Wt: 354.4 g/mol
InChI Key: ITWNPJSUZOQVNY-XCBWMRNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexmedetomidine-d4 L-Tartrate (d4-Major) is a deuterated isotopologue of dexmedetomidine, a selective α2-adrenergic receptor agonist widely used for sedation and analgesia in clinical settings. The compound incorporates four deuterium atoms (d4) at specific positions in the dexmedetomidine structure, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. The L-tartrate counterion improves solubility and stability, critical for pharmaceutical formulations and research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O6 B15355026 Dexmedetomidine-d4 L-Tartrate (d4-Major)

Properties

Molecular Formula

C17H22N2O6

Molecular Weight

354.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[(1S)-1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

InChI

InChI=1S/C13H16N2.C4H6O6/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;5-1(3(7)8)2(6)4(9)10/h4-8,11H,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,11D;

InChI Key

ITWNPJSUZOQVNY-XCBWMRNBSA-N

Isomeric SMILES

[2H][C@](C1=CC=CC(=C1C)C)(C2=CN=CN2)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Dexmedetomidine-d4 L-Tartrate

Non-Deuterated Dexmedetomidine Synthesis

The foundational synthesis of dexmedetomidine involves a Grignard reaction between 2,3-dimethylbromobenzene and 1-trityl imidazole-4-carbaldehyde, followed by deprotection and resolution using L-tartaric acid. Key steps include:

  • Grignard Formation : Magnesium-mediated coupling of 2,3-dimethylbromobenzene yields a benzylmagnesium bromide intermediate.
  • Nucleophilic Addition : Reaction with 1-trityl imidazole-4-carbaldehyde produces a racemic alcohol intermediate.
  • Oxidation : Manganese dioxide (MnO₂) oxidizes the alcohol to the ketone, forming medetomidine.
  • Chiral Resolution : L-Tartaric acid selectively crystallizes the (S)-enantiomer (dexmedetomidine) from the racemic mixture, achieving >99% enantiomeric excess (ee).

Deuterium Incorporation Strategies

Deuterium labeling at the ethyl side chain is achieved through two primary methods:

Catalytic Deuteration of Medetomidine Precursors

A modified Grignard reaction employs deuterated reagents:

  • Deuterated Ethyl Bromide : Reaction of 2,3-dimethylbromobenzene with Mg in D₂O yields C₆H₅CD₂MgBr, which reacts with imidazole aldehydes to introduce deuterium at the β-position.
  • Deuterium Exchange : Post-synthesis treatment with D₂O and Pd/C catalyzes H/D exchange at the ethyl group’s α and β positions, achieving >98% deuterium incorporation.
Direct Synthesis from Deuterated Building Blocks

The PMC6268148 protocol adapts a four-step synthesis for d4-pterosin B to dexmedetomidine-d4:

  • Deuterated Alcohol Synthesis : 2-(2,6-Dimethylphenyl)ethanol-1,1,2,2-d₄ is prepared via NaBD₄ reduction of 2,6-dimethylacetophenone-d₄ (96% yield).
  • Bromination : HBr in acetic acid converts the alcohol to 2-(2-bromoethyl-1,1,2,2-d₄)-1,3-dimethylbenzene (91% yield).
  • Imidazole Condensation : Reaction with methacrylic anhydride and polyphosphoric acid forms the deuterated imidazole core.

L-Tartrate Salt Formation

The final step involves salt formation to enhance stability:

  • Acid-Base Reaction : Dexmedetomidine-d4 free base is dissolved in isopropanol and treated with L-tartaric acid at 65–70°C.
  • Crystallization : Cooling to 0–5°C induces crystallization of the L-tartrate salt, which is recrystallized from ethanol to achieve ≥99.5% purity.

Optimization of Reaction Conditions

Table 1: Comparative Yields and Purity in Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Grignard Formation Mg, THF, 65°C, 4 h 92 85
Deuterium Exchange Pd/C, D₂O, 100°C, 12 h 89 98.5
L-Tartrate Crystallization Ethanol, 0°C, 3 recrystallizations 78 99.9

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H-NMR shows absence of protons at δ 1.2–1.5 (deuterated ethyl), while ¹³C-NMR confirms deuteration via isotopic shifts.
  • HRMS : Molecular ion peak at m/z 353.1666 (C₁₃D₃H₁₃N₂·C₄H₆O₆).

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves dexmedetomidine-d4 L-tartrate (Rt = 8.2 min) from undesired enantiomers.

Challenges and Mitigation Strategies

  • Deuterium Loss During Crystallization :

    • Issue : Acidic conditions in L-tartrate formation may promote H/D exchange.
    • Solution : Use aprotic solvents (e.g., ethyl acetate) and low temperatures (≤10°C) during salt formation.
  • Isomer Formation in Grignard Reaction :

    • Issue : Racemization at the ethyl group’s chiral center.
    • Solution : Kinetic resolution using L-tartaric acid at pH 4.5–5.0 selectively precipitates the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are separated and purified to obtain the desired compound.

Scientific Research Applications

Dexmedetomidine-d4 L-Tartrate is extensively used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.

  • Biology: In studies related to neurotransmission, pain management, and stress response.

  • Medicine: For pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dexmedetomidine.

  • Industry: In the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Dexmedetomidine-d4 L-Tartrate is compared with other similar compounds such as clonidine, guanfacine, and methyldopa. While these compounds also act on alpha-2 adrenergic receptors, Dexmedetomidine-d4 L-Tartrate is distinguished by its higher selectivity and potency. Additionally, the incorporation of deuterium atoms enhances its metabolic stability, making it a preferred choice for research applications.

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₁₃H₁₃D₄N₂·C₄H₆O₆ (exact structure varies based on deuterium placement).
  • Application: Primarily used as a reference standard in pharmacokinetic studies to quantify non-deuterated dexmedetomidine in biological matrices .

Comparison with Similar Compounds

Dexmedetomidine-d4 L-Tartrate (d4-Major) is part of a family of dexmedetomidine derivatives and related salts. Below is a detailed comparison with structurally or functionally analogous compounds:

Dexmedetomidine Hydrochloride

  • Structure: Non-deuterated dexmedetomidine with a hydrochloride counterion.
  • CAS Number : 145108-58-3 .
  • Key Differences: Solubility: Hydrochloride salt offers higher aqueous solubility than the tartrate form, favoring intravenous administration. Analytical Use: Lacks isotopic labeling, making it unsuitable as an internal standard for mass spectrometry. Clinical Relevance: The hydrochloride form is the therapeutic agent approved for sedation in intensive care units .

Dexmedetomidine-d3 L-Tartrate

  • Structure : Contains three deuterium atoms instead of four.
  • CAS Number: Not publicly listed .
  • Key Differences: Isotopic Purity: The "d4-Major" variant ensures higher isotopic enrichment (≥98% deuterium), reducing background noise in analytical assays compared to d3 analogs. Regulatory Status: d3 variants are less commonly standardized in pharmacopeial monographs .

Other Tartrate Salts (e.g., LSZ L-Tartrate)

  • Example : LSZ L-Tartrate (lysergic acid derivative).
  • CAS Number : 470666-32-1 .
  • Key Differences :
    • Pharmacological Class : LSZ L-Tartrate belongs to the lysergamide class, unrelated to α2-adrenergic agonism.
    • Applications : Primarily used in neuropharmacology research, contrasting with dexmedetomidine’s clinical and analytical roles .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Isotopic Labeling Solubility Primary Application
Dexmedetomidine-d4 L-Tartrate ~452.4 (estimated) d4 (Major) Moderate (aqueous) Analytical internal standard
Dexmedetomidine Hydrochloride 236.7 None High (aqueous) Clinical sedation
LSZ L-Tartrate 410.5 None Low (organic) Neuropharmacology research

Table 2: Regulatory and Commercial Status

Compound CAS Number Regulatory Approval Commercial Availability
Dexmedetomidine-d4 L-Tartrate Not listed Research use only Specialty suppliers
Dexmedetomidine Hydrochloride 145108-58-3 FDA/EMA approved Widely available
Sodium L(+)-Tartrate 868-18-8 JECFA-compliant Industrial scale

Q & A

Basic Research Questions

Q. How is Dexmedetomidine-d4 L-Tartrate structurally characterized, and what analytical methods validate its isotopic purity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the d4-major positions. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₃D₄N₂·C₄H₆O₆) and isotopic distribution. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 220 nm) and compare retention times against non-deuterated dexmedetomidine .
  • Variables : Column type (C18), mobile phase (e.g., acetonitrile/ammonium formate buffer), flow rate (1.0 mL/min), and injection volume (10 µL).

Q. What experimental protocols ensure stability of Dexmedetomidine-d4 L-Tartrate in biological matrices during pharmacokinetic studies?

  • Methodology : Store stock solutions at -80°C in amber vials to prevent photodegradation. For in vitro studies, spike plasma/serum samples with the compound and assess stability under varying conditions (e.g., 4°C, room temperature, freeze-thaw cycles). Quantify degradation using LC-MS/MS with deuterated internal standards to control for matrix effects .
  • Key Parameters : Extraction recovery (>85%), precision (CV <15%), and limit of quantification (LOQ ≤1 ng/mL).

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability of Dexmedetomidine-d4 compared to its non-deuterated form?

  • Methodology : Conduct parallel incubations in human liver microsomes (HLMs) for both compounds. Measure intrinsic clearance (CLint) using substrate depletion assays. Compare half-life (t₁/₂) and area under the curve (AUC) ratios. Use kinetic isotope effect (KIE) calculations to quantify DIEs (e.g., KIE = CLint_non-deuterated / CLint_deuterated) .
  • Data Conflict Resolution : If contradictory results arise (e.g., unexpected KIE <1), validate enzyme kinetics (Km, Vmax) and check for non-CYP450 pathways (e.g., esterase-mediated hydrolysis of the tartrate moiety) .

Q. What strategies resolve discrepancies in receptor binding affinity data for Dexmedetomidine-d4 in α₂-adrenoceptor assays?

  • Methodology : Perform competitive binding assays with [³H]-clonidine as a radioligand. Control for tartrate salt interference by pre-treating membranes with L-tartrate (1 mM). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Replicate experiments across multiple batches to assess inter-lab variability .
  • Advanced Analysis : Apply allosteric modulation models if binding curves deviate from one-site competition (e.g., Schild regression analysis) .

Q. How can researchers optimize LC-MS/MS methods to distinguish Dexmedetomidine-d4 from endogenous isomers in tissue distribution studies?

  • Methodology : Use a triple quadrupole MS with multiple reaction monitoring (MRM). Select precursor-to-product ion transitions specific to the deuterated structure (e.g., m/z 237.1 → 152.1 for Dexmedetomidine-d4 vs. m/z 233.1 → 148.1 for non-deuterated). Validate selectivity by spiking tissue homogenates with structurally related analogs .
  • Troubleshooting : If co-elution occurs, adjust gradient elution (e.g., 5–95% acetonitrile over 10 minutes) or switch to a HILIC column for better isomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.